

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Decyl(Dimethyl)phosphine Oxide**

Cat. No.: **B1226676**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Decyl(dimethyl)phosphine oxide**, a versatile organophosphorus compound with emerging applications in scientific research and drug development.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and regulatory documentation. The systematic name for **Decyl(dimethyl)phosphine oxide**, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-dimethylphosphoryldecane^{[1][2]}.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include APO-10 and simply decyldimethylphosphine oxide^{[1][2]}.

A summary of its key identifiers is presented in the table below.

Identifier	Value
IUPAC Name	1-dimethylphosphoryldecane[1][2]
CAS Number	2190-95-6[1][2]
Molecular Formula	C12H27OP[1][2]
Molecular Weight	218.32 g/mol [1][2]
Canonical SMILES	CCCCCCCCCP(=O)(C)C[1]
InChI Key	GSVLCKASFMVUSW-UHFFFAOYSA-N[1]

Physicochemical Properties

Decyl(dimethyl)phosphine oxide is an amphiphilic molecule, possessing both a hydrophobic decyl chain and a polar phosphine oxide headgroup. This dual nature governs its solubility and interfacial properties, making it a subject of interest for various applications.

Property	Value
Appearance	Colorless to pale yellow liquid or a white crystalline solid (for analogous compounds)[3]
Solubility	Limited solubility in water, but soluble in polar organic solvents like dimethyl sulfoxide and chloroform.[1]
Critical Micelle Concentration (CMC)	4.6 mM (20-25°C)
Aggregation Number	131

Spectroscopic data is crucial for the characterization of **Decyl(dimethyl)phosphine oxide**:

- **Infrared (IR) Spectroscopy:** A strong absorption band is observed in the 1100-1200 cm^{-1} region, which is characteristic of the P=O stretching vibration[1]. The alkyl C-H stretching vibrations are present in the 2800-3000 cm^{-1} range[1].

- ^{31}P Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic singlet appears at approximately 30-35 ppm, typical for alkyl phosphine oxides[1].

Synthesis and Experimental Protocols

The synthesis of alkyl dimethyl phosphine oxides, such as **Decyl(dimethyl)phosphine oxide**, can be achieved through established organophosphorus chemistry methodologies. A common approach involves the use of a Grignard reagent.

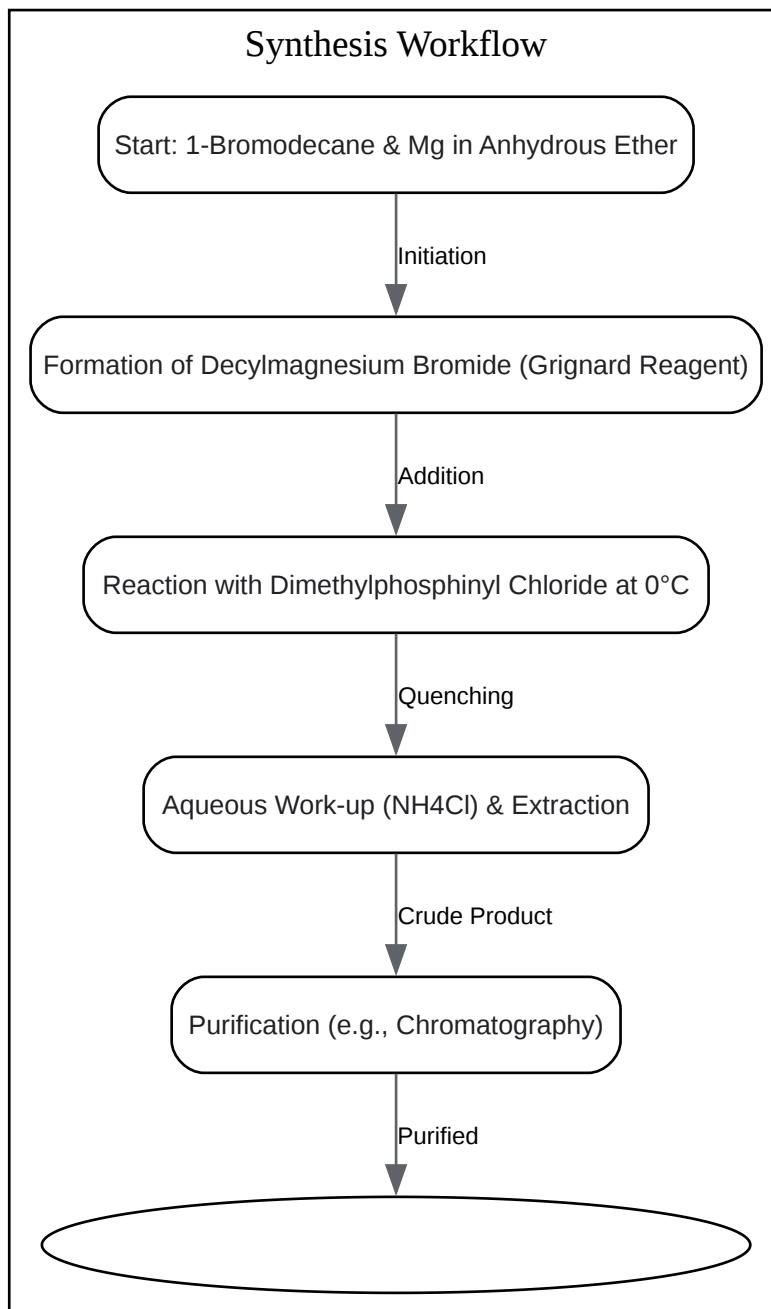
Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methods described for analogous long-chain alkyl dimethylphosphine oxides[3][4].

Objective: To synthesize **Decyl(dimethyl)phosphine oxide** by reacting decylmagnesium bromide with dimethylphosphinyl chloride.

Materials:

- 1-Bromodecane
- Magnesium turnings
- Anhydrous diethyl ether
- Dimethylphosphinyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)


Procedure:

- Preparation of the Grignard Reagent (Decylmagnesium Bromide):

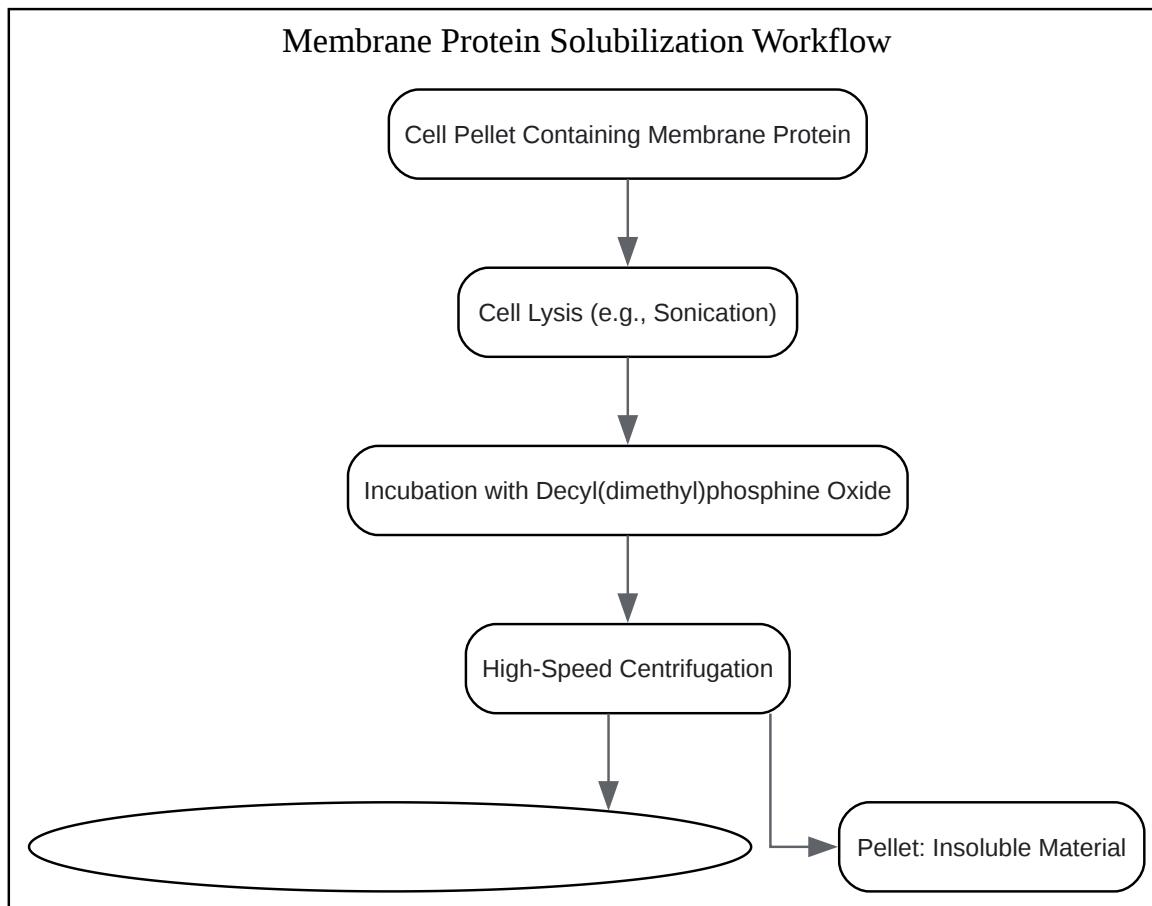
- Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Slowly add a solution of 1-bromodecane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
- Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1-bromodecane solution at a rate that maintains a steady reflux.
- After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

- Reaction with Dimethylphosphinyl Chloride:
 - Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
 - Slowly add a solution of dimethylphosphinyl chloride in anhydrous diethyl ether from the dropping funnel. The temperature should be maintained below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
 - The crude **Decyl(dimethyl)phosphine oxide** can be further purified by column chromatography or distillation.

Below is a diagram illustrating the general workflow for the synthesis of **Decyl(dimethyl)phosphine oxide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Decyl(dimethyl)phosphine Oxide**.


Applications in Research and Drug Development

The unique properties of phosphine oxides are increasingly being leveraged in medicinal chemistry and drug design^{[5][6]}. The phosphinoyl group can act as a potent hydrogen bond acceptor, potentially enhancing the affinity of a molecule for its biological target^[5]. The introduction of a dimethylphosphine oxide moiety has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates^[7].

While specific applications of **Decyl(dimethyl)phosphine oxide** in drug development are not extensively documented, its amphiphilic nature makes it a valuable tool in other research areas:

- Protein Solubilization and Stabilization: Similar to its longer-chain analog, dodecyldimethylphosphine oxide (DDMPO), **Decyl(dimethyl)phosphine oxide** can be used as a nonionic surfactant to extract, solubilize, and stabilize membrane proteins for structural and functional studies^{[3][4]}. This is crucial for understanding the roles of these proteins in health and disease and for structure-based drug design^[4].
- Drug Delivery Systems: The self-assembly of amphiphilic molecules like **Decyl(dimethyl)phosphine oxide** into micelles in aqueous solutions offers potential for encapsulating poorly water-soluble drugs, which could enhance their bioavailability and stability^[3].

The general process for utilizing such a surfactant for membrane protein solubilization is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for membrane protein solubilization.

Safety and Handling

Decyl(dimethyl)phosphine oxide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Decyl(Dimethyl)phosphine Oxide | 2190-95-6 [smolecule.com]
- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. enamine.net [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1226676#iupac-name-for-decyl-dimethyl-phosphine-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com